molecular formula C22H31N5O2 B6471022 N-tert-butyl-1-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}pyrrolidine-3-carboxamide CAS No. 2640966-07-8

N-tert-butyl-1-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}pyrrolidine-3-carboxamide

Numéro de catalogue: B6471022
Numéro CAS: 2640966-07-8
Poids moléculaire: 397.5 g/mol
Clé InChI: NZZHMODDZVZMKU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “N-tert-butyl-1-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}pyrrolidine-3-carboxamide” is an intermediate in the commercial development of palbociclib . Palbociclib is a highly selective reversible inhibitor of cyclin-dependent kinases CDK 4/6, which is developed for the treatment of ER-positive and HER2-negative breast cancer .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, such as a pyrido[2,3-d]pyrimidin-2-yl group, a pyrrolidine-3-carboxamide group, and a tert-butyl group . The presence of these groups contributes to the compound’s reactivity and its interactions with biological targets.

Mécanisme D'action

Target of Action

The primary targets of this compound are the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .

Mode of Action

The compound acts as a highly selective reversible inhibitor of CDK4 and CDK6 . By inhibiting these kinases, it interferes with the cell cycle progression, effectively halting the cells in the G1 phase and preventing them from entering the S phase .

Biochemical Pathways

The inhibition of CDK4 and CDK6 disrupts the cell cycle, affecting the downstream pathways related to DNA replication and cell division . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on these kinases for uncontrolled proliferation .

Pharmacokinetics

Factors such as solubility, stability, and permeability are carefully considered during the drug design process to ensure effective delivery and action of the compound .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of cell cycle progression . This can lead to the death of rapidly dividing cells, such as cancer cells . As a result, the compound is being developed for the treatment of ER-positive and HER2-negative breast cancer .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH and temperature can affect the compound’s stability and activity . Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s absorption and distribution within the body .

Orientations Futures

Given its role as an intermediate in the synthesis of palbociclib, research into this compound may focus on improving the efficiency and yield of this synthesis process. Additionally, studies may explore its potential uses in the synthesis of other CDK4/6 inhibitors .

Propriétés

IUPAC Name

N-tert-butyl-1-(8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O2/c1-14-11-18(28)27(16-7-5-6-8-16)19-17(14)12-23-21(24-19)26-10-9-15(13-26)20(29)25-22(2,3)4/h11-12,15-16H,5-10,13H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZHMODDZVZMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)N3CCC(C3)C(=O)NC(C)(C)C)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.